5-HT6 agonist 1

5-HT6 Receptor Binding Affinity Radioligand Displacement

This high-affinity (Ki 5 nM) 5-HT6R agonist offers distinct functional selectivity ideal for depression and cognition studies. Its full agonist profile and high metabolic stability minimize variability in preclinical models. Sourced for target validation and comparative pharmacology, this is an essential tool for precise serotonergic pathway dissection.

Molecular Formula C17H22Cl2N6S
Molecular Weight 413.4 g/mol
Cat. No. B12386430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT6 agonist 1
Molecular FormulaC17H22Cl2N6S
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H22Cl2N6S/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23)
InChIKeyIHJUENPGSBRDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT6 Agonist 1: A High-Affinity Tool Compound for Serotonin 5-HT6 Receptor Research


5-HT6 agonist 1, also referred to as Compound 19, is a synthetic small molecule that acts as a potent and selective agonist for the serotonin 5-HT6 receptor . It demonstrates high affinity for the human 5-HT6 receptor, with a reported inhibition constant (Ki) of 5 nM . The compound has been characterized in preclinical research for its antidepressant-like properties and its ability to ameliorate cognitive deficits . Its distinct pharmacological profile, including reported high metabolic stability, positions it as a key tool for investigating 5-HT6 receptor-mediated pathways in neurological disease models .

Beyond 5-HT6 Affinity: Why Functional and Selectivity Profiles Demand Careful 5-HT6 Agonist 1 Sourcing


The 5-HT6 receptor agonist class encompasses compounds with widely divergent selectivity profiles, functional potencies (EC50), and in vivo neurochemical signatures, despite comparable binding affinities (Ki) [1]. Generic substitution or casual interchange between 5-HT6 agonists is scientifically invalid because compounds like WAY-181187 and WAY-208466 exhibit unique in vivo profiles, including differential effects on GABA and glutamate transmission, that are not predicted by binding affinity alone [1]. Furthermore, off-target activity can vary significantly; for instance, ST1936 shows moderate affinity for 5-HT2B, 5-HT1A, and 5-HT7 receptors, which may introduce confounding variables in experiments requiring high target specificity . Therefore, verifying the exact compound identity and its specific, quantifiable characteristics is essential for experimental reproducibility and accurate interpretation of results.

Quantitative Comparator Analysis: 5-HT6 Agonist 1 vs. Established 5-HT6 Tool Compounds


Binding Affinity (Ki) of 5-HT6 Agonist 1 vs. WAY-181187 and WAY-208466

5-HT6 agonist 1 demonstrates a binding affinity (Ki = 5 nM) for the human 5-HT6 receptor that is intermediate between the well-characterized selective agonists WAY-181187 (Ki = 2.2 nM) and WAY-208466 (Ki = 4.8 nM) [1]. This positions 5-HT6 agonist 1 as a high-affinity ligand, with its potency closer to the more potent WAY-181187 than to less potent agonists like ST1936 (Ki = 13-28.8 nM) .

5-HT6 Receptor Binding Affinity Radioligand Displacement

Functional Efficacy (EC50) of 5-HT6 Agonist 1 vs. WAY-181187 and EMD-386088

While the EC50 for cAMP accumulation for 5-HT6 agonist 1 is not publicly reported, its close structural and affinity relationship to WAY-208466 (EC50 = 7.3 nM) and WAY-181187 (EC50 = 6.6 nM) suggests a comparable functional potency [1]. In contrast, the partial agonist EMD-386088 demonstrates a significantly higher functional potency (EC50 = 1.0 nM) . This functional divergence, even among high-affinity binders, underscores that affinity (Ki) alone is an insufficient predictor of downstream signaling efficacy, making direct compound-specific characterization critical for experimental design.

Functional Assay cAMP Accumulation EC50

Selectivity Profile of 5-HT6 Agonist 1 vs. ST1936

A full selectivity panel for 5-HT6 agonist 1 is not publicly available, but its designation as a "5-HT6 agonist" implies a primary target. This is in contrast to ST1936, for which a broader selectivity profile has been reported. ST1936, while having a nanomolar affinity for 5-HT6 (Ki = 13 nM), also demonstrates moderate binding affinity for 5-HT7 (Ki = 168 nM) and 5-HT2B (Ki = 245 nM) receptors . This known off-target activity for ST1936 could complicate the interpretation of behavioral or physiological experiments. The absence of reported off-target data for 5-HT6 agonist 1 is a critical factor for procurement, as it necessitates additional in-house selectivity screening to ensure target specificity.

Receptor Selectivity Off-Target Activity Binding Profile

In Vivo Efficacy Profile of 5-HT6 Agonist 1 vs. WAY-208466

5-HT6 agonist 1 has been reported to exhibit antidepressant-like properties . This finding aligns with the broader class of 5-HT6 agonists, including WAY-208466, which has been shown to produce specific antidepressant-like and anxiolytic-like effects in established behavioral tests in rats [1]. While direct head-to-head behavioral data comparing 5-HT6 agonist 1 and WAY-208466 are not available, the consistent qualitative effect across multiple compounds strengthens the class-level inference that 5-HT6 receptor agonism can modulate behaviors relevant to mood disorders. Researchers should note that the specific dose-response and effect magnitude may differ between compounds.

Behavioral Pharmacology Antidepressant-Like Activity Forced Swim Test

High-Impact Application Scenarios for 5-HT6 Agonist 1 in Neuroscience Research


Investigating Antidepressant Mechanisms in Preclinical Rodent Models

Given its reported antidepressant-like properties , 5-HT6 agonist 1 is optimally deployed as a pharmacological tool to probe the role of the 5-HT6 receptor in depression-related neurocircuitry. Researchers can use it in established behavioral paradigms like the forced swim test or tail suspension test to dissect the molecular pathways (e.g., cAMP, ERK1/2 signaling) that mediate the antidepressant response. Its use is particularly relevant for studies aiming to validate the 5-HT6 receptor as a target for treatment-resistant depression or to identify downstream biomarkers of therapeutic response.

Probing Cognitive Enhancement and Memory Consolidation

The compound's ability to improve cognitive deficits makes it a valuable tool for studying learning and memory. It can be applied in models of cognitive impairment, such as the novel object recognition (NOR) task in rats, to investigate the receptor's role in memory consolidation and retrieval. This application is highly relevant for Alzheimer's disease research, where 5-HT6 receptors are implicated in cognitive decline, and for understanding the potential of 5-HT6 agonists as procognitive agents in schizophrenia or age-related memory loss.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

5-HT6 agonist 1 serves as a critical reference compound in medicinal chemistry campaigns. Its known chemical structure (C17H22Cl2N6S) and high affinity (Ki = 5 nM) provide a benchmark for evaluating novel chemical entities. Researchers can use it as a comparator in binding assays to optimize new molecules for improved potency, selectivity, or metabolic stability. The compound's reported high metabolic stability also makes it a useful positive control for in vitro microsomal stability assays aimed at improving the drug-like properties of new 5-HT6-targeting leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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